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Compound of Interest

3,4'-Dihydroxy-3',5'-
Compound Name:
dimethoxypropiophenone

Cat. No.: B599518

CAS Number: 136196-47-9 Synonyms: -Hydroxypropiosyringone, 3-Hydroxy-1-(4-hydroxy-
3,5-dimethoxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of 3,4'-Dihydroxy-3',5'-
dimethoxypropiophenone, a phenylpropanoid found in various plant species. This document
is intended for researchers, scientists, and professionals in the field of drug development,
offering detailed information on its chemical properties, potential biological activities, and
relevant experimental protocols.

Chemical and Physical Properties

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a phenolic compound with a molecular
structure that suggests potential for antioxidant and other biological activities.[1] Its core
structure is a propiophenone substituted with hydroxyl and methoxy groups.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 136196-47-9 [1]
Molecular Formula C11H140s5 [1]
Molecular Weight 226.23 g/mol [1]

3-hydroxy-1-(4-hydroxy-3,5-

IUPAC Name dimethoxyphenyl)propan-1- [1]
one

Melting Point 74-75 °C

Boiling Point (Predicted) 426.9+45.0 °C

Density (Predicted) 1.247 + 0.06 g/cm3

pKa (Predicted) 8.14 £ 0.25

XLogP3 (Computed) -0.5 [1]

Potential Biological Activities and Data

While specific quantitative data for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is limited
in publicly available literature, its structural similarity to other phenolic compounds, particularly
chalcones and flavonoids, suggests potential for significant antioxidant and anti-inflammatory
effects. The following tables present representative data from structurally related compounds to
illustrate the expected range of activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge
free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common
method used for this purpose.

Table 2: Representative DPPH Radical Scavenging Activity of Structurally Related Phenolic
Compounds
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Compound ICs0 (M) Reference

3'-formyl-4',6'-dihydroxy-2'-
methoxy-5'-methylchalcone 50.2+2.8 [2]
(FMC)

(2S)-8-formyl-5-hydroxy-7-

methoxy-6-methylflavanone 75825 [2]
(FMF)

Ascorbic Acid (Standard) 5.83 [3]
Gallic Acid (Standard) 6.08 [3]

ICso: The concentration of the compound required to scavenge 50% of the DPPH radicals. A
lower ICso value indicates higher antioxidant activity.

Anti-inflammatory Activity

In-vitro anti-inflammatory activity can be assessed through methods such as the inhibition of
protein (albumin) denaturation, as inflammation can lead to the denaturation of tissue proteins.

Table 3: Representative Anti-inflammatory Activity (Inhibition of Aloumin Denaturation) of
Structurally Related Compounds
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Compound/Ext Concentration

% Inhibition ICso0 (pg/mL) Reference
ract (ng/mL)
Mikania
scandens Leaf 16000 - ~1800 [4]
Extract
Diclofenac .
) Concentration-
Sodium 50-2000 ~300 [4]
dependent
(Standard)
Ethanolic Extract )
] Concentration-
of Trichosanthes - 261.09 [5]
dependent
palmata
Diclofenac )
i Concentration-
Sodium - 43.78 [5]
dependent
(Standard)

ICso0: The concentration of the substance required to inhibit 50% of protein denaturation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the
biological activity of 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone.

Synthesis of a Propiophenone Precursor (lllustrative)

While a specific, detailed synthesis for 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is not
readily available, a plausible route involves the synthesis of a chalcone precursor followed by
reduction. The Claisen-Schmidt condensation is a standard method for chalcone synthesis.

Protocol: Synthesis of a Hydroxy Dimethoxy Chalcone Derivative

o Reaction Setup: A mixture of an appropriate hydroxyacetophenone (1 equivalent) and 3,4-
dimethoxybenzaldehyde (1 equivalent) are stirred in ethanol (15 mL).[6]

o Catalyst Addition: An aqueous solution of sodium hydroxide (40-50%) is added to the
mixture.[6]
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e Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.[6]

o Work-up: The reaction mixture is poured into iced water and acidified with cold 10% HCI.[6]
The resulting precipitate is extracted with ether.[6]

 Purification: The ether layer is washed, dried, and the solvent is evaporated. The crude
product is then purified by column chromatography on silica gel.[6]

Illustrative Chalcone Synthesis Workflow
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Caption: Workflow for the Claisen-Schmidt condensation to synthesize a chalcone precursor.

DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of the test compound.

» Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in
methanol.[7] Prepare stock solutions of the test compound and a standard antioxidant (e.g.,
ascorbic acid) in methanol.

o Assay Procedure: In a 96-well plate, add 100 pL of the DPPH solution to 100 uL of various
concentrations of the test compound or standard.

e Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

o Measurement: Measure the absorbance at 517 nm using a microplate reader. A control
containing DPPH and methanol is also measured.
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o Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Inhibition = [(A_control - A_sample) / A_control] x 100 The ICso value is determined by
plotting the percentage of inhibition against the compound concentrations.[8]

DPPH Assay Workflow
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Caption: Experimental workflow for the DPPH radical scavenging assay.

Inhibition of Albumin Denaturation Assay

This in-vitro assay evaluates anti-inflammatory activity by measuring the inhibition of heat-
induced protein denaturation.

» Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of
phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of the test
compound.[4]

» Control: A control solution is prepared with distilled water instead of the test compound.
 Incubation: The mixtures are incubated at 37°C for 15 minutes.

o Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5
minutes.

o Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

o Calculation: The percentage inhibition of protein denaturation is calculated using the formula:
% Inhibition = [1 - (A_sample / A_control)] x 100 The ICso value is determined from a plot of
percentage inhibition versus concentration.

Potential Signaling Pathways
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Direct studies on the signaling pathways modulated by 3,4'-Dihydroxy-3',5'-
dimethoxypropiophenone are not currently available. However, research on structurally
similar chalcones has identified several key anti-inflammatory and cytoprotective pathways that
may be relevant.

NF-kB and MAPK Signaling Pathways

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-kB (nuclear
factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[9][10]
Lipopolysaccharide (LPS) is a common inflammatory stimulus used in in-vitro models.
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Potential Anti-Inflammatory Signaling Pathway
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Caption: Potential inhibition of LPS-induced NF-kB and MAPK signaling pathways.
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PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and apoptosis. Some
chalcone derivatives have been shown to induce apoptosis in cancer cells by inhibiting this

pathway.[11][12]

Potential PI3K/Akt/mTOR Inhibition Pathway
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Caption: Potential inhibition of the PISK/Akt/mTOR cell survival pathway.
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Conclusion

3,4'-Dihydroxy-3',5'-dimethoxypropiophenone is a naturally occurring phenolic compound
with a chemical structure indicative of promising biological activities. While direct experimental
data on this specific molecule is sparse, the provided protocols and the analysis of structurally
related compounds offer a solid foundation for future research. Further investigation is
warranted to fully elucidate its therapeutic potential, particularly in the areas of antioxidant and
anti-inflammatory applications, and to confirm its mechanism of action on cellular signaling
pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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